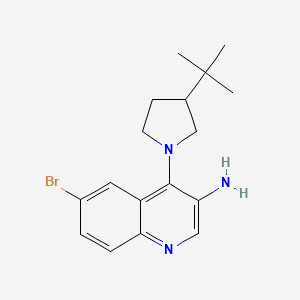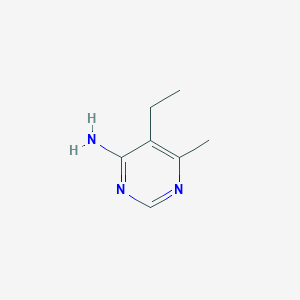![molecular formula C20H26ClN5O4 B13457206 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-(4-{2-oxabicyclo[211]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound that features a quinazoline core, a piperazine ring, and a unique 2-oxabicyclo[211]hexane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and suitable leaving groups.
Incorporation of the 2-Oxabicyclo[2.1.1]hexane Moiety: This step involves the use of photochemistry, specifically [2 + 2] cycloaddition reactions, to form the 2-oxabicyclo[2.1.1]hexane structure.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The piperazine ring and the 2-oxabicyclo[2.1.1]hexane moiety may enhance the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based kinase inhibitors.
Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which feature the piperazine ring.
Bicyclic Structures: Compounds like bicyclo[2.2.1]heptane derivatives, which share the bicyclic framework.
Uniqueness
What sets 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride apart is the combination of these three distinct structural elements, which may confer unique biological activity and physicochemical properties .
Propiedades
Fórmula molecular |
C20H26ClN5O4 |
|---|---|
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-oxabicyclo[2.1.1]hexan-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C20H25N5O4.ClH/c1-27-15-7-13-14(8-16(15)28-2)22-19(23-17(13)21)25-5-3-24(4-6-25)18(26)20-9-12(10-20)11-29-20;/h7-8,12H,3-6,9-11H2,1-2H3,(H2,21,22,23);1H |
Clave InChI |
JQACVWWNYVXTHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC(C4)CO5)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)
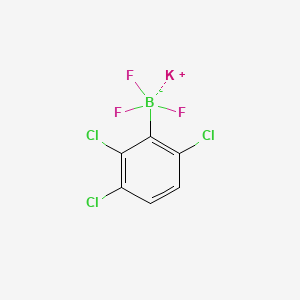
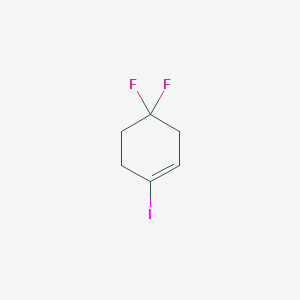
![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
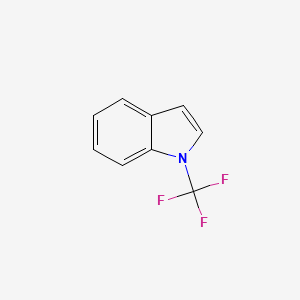
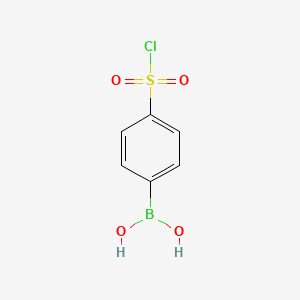
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
